4-((2-Nitro-1H-imidazol-1-yl)methoxy)but-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RK-28 is a novel hypoxic cell radiosensitizer developed in Japan. It has been tested clinically for its potential to enhance the efficacy of radiation therapy, particularly in the treatment of pancreatic cancer . The compound is designed to increase the sensitivity of hypoxic tumor cells to radiation, thereby improving the overall effectiveness of the treatment.
Preparation Methods
The preparation of RK-28 involves several synthetic routes and reaction conditions. The exact synthetic route is proprietary, but it typically involves the use of aromatic compounds and specific reaction conditions to achieve the desired chemical structure . Industrial production methods for RK-28 are designed to ensure high purity and yield, often involving multiple purification steps to remove impurities and by-products.
Chemical Reactions Analysis
RK-28 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of RK-28 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
RK-28 has a wide range of scientific research applications. In chemistry, it is used as a radiosensitizer to study the effects of radiation on hypoxic cells. In biology, it is used to investigate the mechanisms of hypoxia and radiation resistance in tumor cells. In medicine, RK-28 is being explored for its potential to enhance the efficacy of radiation therapy in cancer treatment . Additionally, it has applications in the pharmaceutical industry for the development of new cancer therapies .
Mechanism of Action
The mechanism of action of RK-28 involves its ability to sensitize hypoxic tumor cells to radiation. It achieves this by targeting specific molecular pathways involved in hypoxia and radiation resistance. RK-28 interacts with hypoxia-inducible factors and other proteins involved in the cellular response to low oxygen levels, thereby increasing the susceptibility of tumor cells to radiation-induced damage .
Comparison with Similar Compounds
RK-28 is unique in its ability to selectively sensitize hypoxic tumor cells to radiation. Similar compounds include other hypoxic cell radiosensitizers such as nimorazole and tirapazamine. RK-28 has shown superior efficacy and lower toxicity in preclinical and clinical studies . This makes it a promising candidate for further development and use in radiation therapy.
References
Properties
IUPAC Name |
(E)-4-[(2-nitroimidazol-1-yl)methoxy]but-2-en-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c12-5-1-2-6-15-7-10-4-3-9-8(10)11(13)14/h1-4,12H,5-7H2/b2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIXVTVGRBZYJM-OWOJBTEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])COCC=CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=N1)[N+](=O)[O-])COC/C=C/CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879176 |
Source
|
Record name | RK-28 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40879176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93679-10-8, 101179-42-4 |
Source
|
Record name | 2-Buten-1-ol, 4-((2-nitro-1H-imidazol-1-yl)methoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093679108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4'-Hydroxy-2'-butenoxy)methyl-2-nitroimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101179424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.